molecular formula C14H15N B084767 4-(2-Phenylethyl)aniline CAS No. 13024-49-2

4-(2-Phenylethyl)aniline

Cat. No. B084767
CAS RN: 13024-49-2
M. Wt: 197.27 g/mol
InChI Key: ZRPMISJEZSOSQC-UHFFFAOYSA-N
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Description

“4-(2-Phenylethyl)aniline” is a chemical compound with the molecular formula C14H15N . It is also known by other names such as p-Phenethylaniline and 4-Aminodibenzyl .


Synthesis Analysis

The synthesis of “4-(2-Phenylethyl)aniline” and its analogs has been described in various studies. For instance, an efficient and optimized synthesis of fentanyl, a related analog, has been reported . The synthesis involves high-yielding transformations leading to these powerful analgesics .


Molecular Structure Analysis

The molecular structure of “4-(2-Phenylethyl)aniline” consists of a benzene ring attached to an ethyl chain, which is further connected to another benzene ring through an amine group . The exact mass of the molecule is 197.120449483 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(2-Phenylethyl)aniline” include a molecular weight of 197.27 g/mol, a XLogP3 value of 4.1, one hydrogen bond donor count, one hydrogen bond acceptor count, three rotatable bond counts, an exact mass of 197.120449483 g/mol, a monoisotopic mass of 197.120449483 g/mol, a topological polar surface area of 26 Ų, a heavy atom count of 15, and a formal charge of 0 .

Scientific Research Applications

  • Chemodosimeter for Nitrite Ions : 2-Arylethynyl anilines, closely related to 4-(2-Phenylethyl)aniline, have been used to detect nitrite ions in water at ppm concentration. They react fast in aqueous acidic media to produce 4(1H)-cinnolones, which exhibit a distinct yellow color and UV absorbance at 391 nm (Dey, Chatterjee, & Ranu, 2011).

  • Emitting Materials for Organic Electroluminescent Devices : A novel class of amorphous molecular materials incorporating derivatives of 4-(2-Phenylethyl)aniline has been designed for organic electroluminescent (EL) devices. These materials exhibit intense fluorescence emission, reversible anodic oxidation and cathodic reduction, and function as excellent emitting materials emitting multicolor light, including white (Doi et al., 2003).

  • Organic Semiconductor Phenyl-Oligothiophene Derivatives : Novel organic semiconductor derivatives containing acetylenic spacers related to 4-(2-Phenylethyl)aniline have been synthesized. They exhibit good thermal stability, promising photovoltaic properties, excellent fluorescence, and a high degree of lamellar ordering and crystallinity, making them potential candidates for organic thin film materials and photovoltaic devices (Niu et al., 2013).

  • Precursors for Nitric Oxide Release Agents : A series of N-(2-phenylethyl)nitroaniline derivatives have been studied as precursors for slow and sustained nitric oxide release agents. The study provides insights into the molecular conformation, intermolecular interactions, and packing of these compounds, which are crucial for their application as nitric oxide donors (Wade et al., 2013).

  • Wastewater Treatment : The electrochemical degradation of 4-chloroaniline, which is structurally similar to 4-(2-Phenylethyl)aniline, has been explored for wastewater treatment using specific electrodes. The study helps understand the decomposition pathways and potential application of related aniline compounds in the treatment of wastewater contaminated with organic compounds (Brillas et al., 1995).

properties

IUPAC Name

4-(2-phenylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12/h1-5,8-11H,6-7,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRPMISJEZSOSQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036840
Record name 4-(2-Phenylethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5036840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Phenylethyl)aniline

CAS RN

13024-49-2
Record name 4-(2-Phenylethyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13024-49-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-(2-Phenylethyl)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Phenethylaniline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210538
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Record name 4-(2-Phenylethyl)aniline
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URL https://comptox.epa.gov/dashboard/DTXSID5036840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-PHENYLETHYL)ANILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/631H8Q18TR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

(4-Phenethyl-phenyl)-carbamic acid tert-butyl ester (Ii, 0.90 g, 3.03 mmol) was dissolved in CH2Cl2 (15 mL) and treated with TFA (15 mL). The reaction was stirred for 20 minutes, concentrated, diluted with EtOAc (200 mL), washed twice with saturated sodium bicarbonate solution and once with brine, dried over Na2SO4, and concentrated to give 0.56 g (94%) of the desired product.
Name
(4-Phenethyl-phenyl)-carbamic acid tert-butyl ester
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
JE Sinsheimer, BH Hooberman, SK Das… - Mutation Research …, 1992 - Elsevier
Benzidine and 12 related aromatic amines have been studied for the effects of substituent groups and π orbital conjugation on their genotoxicity as measured by their mutagenicity in …
Number of citations: 20 www.sciencedirect.com
CI Manley-King, JJ Bergh, JP Petzer - Bioorganic & medicinal chemistry, 2011 - Elsevier
Previous studies have shown that (E)-5-styrylisatin and (E)-6-styrylisatin are reversible inhibitors of human monoamine oxidase (MAO) A and B. Both homologues are reported to exhibit …
Number of citations: 97 www.sciencedirect.com
CN Carrigan, RD Bartlett, CS Esslinger… - Journal of medicinal …, 2002 - ACS Publications
The vesicular glutamate transport (VGLUT) system selectively mediates the uptake of l-glutamate into synaptic vesicles. Uptake is linked to an H + -ATPase that provides coupling …
Number of citations: 95 pubs.acs.org
K Motoshima, T Noguchi-Yachide, K Sugita… - Bioorganic & medicinal …, 2009 - Elsevier
Liver X receptor (LXR) α/β dual agonists are candidate medicaments for the treatment of metabolic syndrome, because their biological actions include increasing cholesterol efflux …
Number of citations: 57 www.sciencedirect.com
JB Smaill, AJ Gonzales, JA Spicer, H Lee… - Journal of Medicinal …, 2016 - ACS Publications
Structure–activity relationships for inhibition of erbB1, erbB2, and erbB4 were determined for a series of quinazoline- and pyrido[3,4-d]pyrimidine-based analogues of the irreversible …
Number of citations: 56 pubs.acs.org
E Lager, J Nilsson, EØ Nielsen, M Nielsen… - Bioorganic & medicinal …, 2008 - Elsevier
The finding that alkyl 1,4-dihydro-4-oxoquinoline-3-carboxylate and N-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxamide derivatives may be high-affinity ligands at the benzodiazepine …
Number of citations: 26 www.sciencedirect.com
KT Chung, SC Chen, LD Claxton - Mutation Research/Reviews in Mutation …, 2006 - Elsevier
We have reviewed the mutagenicity of benzidine analogues (including benzidine-based dyes), with a primary emphasis on evaluating results of the Salmonella/microsome mutagenicity …
Number of citations: 63 www.sciencedirect.com

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